molecular formula C6H13KSi B12577989 potassium;trimethyl(prop-2-enyl)silane CAS No. 629663-13-4

potassium;trimethyl(prop-2-enyl)silane

Cat. No.: B12577989
CAS No.: 629663-13-4
M. Wt: 152.35 g/mol
InChI Key: YKDOTEJDCJEUOO-UHFFFAOYSA-N
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Description

Overview of Organometallic Silicon Reagents in Contemporary Synthesis

Organometallic silicon reagents, often referred to as organosilanes, have become indispensable tools in modern organic synthesis. weebly.comwikipedia.org Unlike many other organometallic compounds, organosilanes are noted for their relatively high stability in the presence of air and moisture, low toxicity, and the formation of non-toxic byproducts. weebly.comwikipedia.org These characteristics make them highly attractive for developing sustainable and practical chemical transformations.

Initially, the use of organosilanes was explored in the context of the silicone polymer industry. chembk.com However, their application in fine chemical synthesis has grown explosively. chembk.com A primary role for these reagents is as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions, providing a stable alternative to the more reactive organometallic reagents used in Suzuki and Stille couplings. weebly.com The utility of silicon in organic synthesis is governed by factors such as the strength of the silicon-carbon bond, its electronegativity relative to carbon, and its ability to stabilize adjacent charges. chembk.com By replacing a hydrogen atom with a silyl (B83357) group, chemists can activate a molecule for a specific reaction, direct the regiochemical outcome, or protect a functional group. chembk.com The diverse applications of organosilicon compounds range from pharmaceuticals and agrochemicals to advanced materials. nih.govorganic-chemistry.org

Historical Context of Allylic Organopotassium Reagents

Organopotassium compounds belong to the broader class of organoalkali reagents, whose history dates back to the 19th century. wikipedia.org Early work by chemists like Wanklyn involved the reaction of dialkylzinc compounds with potassium to form highly reactive organopotassium species. wikipedia.org For a long time, the extreme reactivity and poor solubility of simple organopotassium reagents limited their synthetic utility compared to their organolithium counterparts. researchgate.netresearchgate.net

A significant advancement in the field was the development of "superbases," such as the Lochmann-Schlosser base (a mixture of an alkyllithium and potassium tert-butoxide), which demonstrated greater metallating power than organolithium reagents alone. This allowed for the direct deprotonation of less acidic hydrocarbons, including propylene, to form allylic organopotassium reagents like allylpotassium. Allylpotassium (CH₂=CHCH₂K) is a highly nucleophilic and extremely air-sensitive compound, typically generated and used in solution. Research into allylic organopotassium reagents has focused on controlling their regioselectivity in reactions with electrophiles and understanding their solution and solid-state structures. The introduction of substituents, such as silyl groups, onto the allyl framework is a modern extension of this historical progression, aiming to modulate the reagent's stability and reactivity.

Fundamental Research Trajectories for Potassium Trimethyl(prop-2-enyl)silane

Potassium trimethyl(prop-2-enyl)silane is the potassium salt derived from the deprotonation of allyltrimethylsilane (B147118). As a specific chemical entity, its research profile is built upon the foundations of both organosilicon and organopotassium chemistry. The fundamental research trajectories for this compound focus on its synthesis, structure, and synthetic utility.

Synthesis and Stability: The primary route for the formation of potassium trimethyl(prop-2-enyl)silane is the deprotonation of its parent hydrocarbon, allyltrimethylsilane. This requires a potent base, and organopotassium chemistry suggests the use of reagents like potassium tert-butoxide or a Schlosser-type superbase. The presence of the trimethylsilyl (B98337) group can influence the acidity of the allylic protons and potentially the stability of the resulting potassium salt.

Reactivity and Synthetic Applications: The most significant research trajectory involves harnessing the reagent's reactivity. As a strong nucleophile, it is expected to react with a wide range of electrophiles. A key question is its regioselectivity. The reaction of allylsilanes with electrophiles typically occurs at the γ-position (the carbon furthest from the silyl group) due to the stabilizing effect of the C-Si bond on the intermediate carbocation (β-silicon effect). wikipedia.org However, the formation of the potassium allyl anion creates a different reactive species. Research focuses on how the reagent reacts with electrophiles like aldehydes, ketones, and alkyl halides, and whether the attack occurs at the α-position (adjacent to silicon) or the γ-position. The interplay between the silyl group and the potassium counter-ion governs this selectivity, offering a pathway to unique chemical structures that are otherwise difficult to access.

Data Tables

Table 1: Physical Properties of the Precursor Compound, Allyltrimethylsilane

This table outlines the known physical properties of the starting material used to generate potassium trimethyl(prop-2-enyl)silane.

PropertyValue
IUPAC Name trimethyl(prop-2-en-1-yl)silane
CAS Number 762-72-1
Molecular Formula C₆H₁₄Si
Molar Mass 114.26 g/mol
Appearance Colorless liquid
Density 0.719 g/mL at 25 °C
Boiling Point 84-88 °C
Refractive Index n20/D 1.407
Data sourced from ChemBK. chembk.com

Table 2: Fundamental Research Trajectories for Potassium Trimethyl(prop-2-enyl)silane

This table summarizes the key areas of scientific inquiry for the title compound.

Research AreaKey Objectives and Questions
Synthesis Development of efficient protocols using strong potassium bases; investigation of reagent stability and shelf-life in various solvents.
Structural Analysis Characterization via NMR spectroscopy; determination of solid-state structure by X-ray crystallography to understand C-K bonding and aggregation state.
Reactivity Studies Exploration of nucleophilic addition to carbonyls and imines; investigation of regioselectivity (α vs. γ attack); application in stereoselective synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

629663-13-4

Molecular Formula

C6H13KSi

Molecular Weight

152.35 g/mol

IUPAC Name

potassium;trimethyl(prop-2-enyl)silane

InChI

InChI=1S/C6H13Si.K/c1-5-6-7(2,3)4;/h5-6H,1H2,2-4H3;/q-1;+1

InChI Key

YKDOTEJDCJEUOO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[CH-]C=C.[K+]

Origin of Product

United States

Synthetic Methodologies for Potassium Trimethyl Prop 2 Enyl Silane

Preparation via Metal-Halogen Exchange Reactions

The generation of potassium;trimethyl(prop-2-enyl)silane through metal-halogen exchange represents a plausible, albeit less documented, synthetic pathway. This method would theoretically involve the reaction of an allyl halide with a silyl-potassium reagent.

Optimization of Reaction Conditions and Solvent Effects

While specific data for the synthesis of this compound via this route is scarce, general principles of metal-halogen exchange suggest that reaction conditions would be critical. The choice of solvent would play a pivotal role, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being common to solvate the potassium cation and facilitate the reaction. Temperature control would also be crucial to minimize side reactions.

Mechanistic Considerations of Exchange Processes

The mechanism of metal-halogen exchange typically involves a nucleophilic attack of the silyl (B83357) anion on the halogen atom of the allyl halide. This process can proceed through different pathways, including an ate-complex intermediate or a single-electron transfer mechanism, the latter often involving radical intermediates. The exact mechanism would be influenced by the nature of the reactants, the solvent, and the temperature.

Synthesis through Silylmetalation of Unsaturated Systems

Silylmetalation, the addition of a silyl-metal species across a double or triple bond, presents another potential route. In this context, it would involve the addition of a silyl-potassium reagent to a 1,2-diene (allene) or a 1,3-diene.

Regioselectivity and Stereoselectivity in Silylmetalation Approaches

The primary challenge in silylmetalation is controlling the regioselectivity (where the silyl group and the metal add across the unsaturated system) and stereoselectivity (the resulting geometry of the double bond). For the synthesis of this compound, the reaction would need to be highly regioselective to place the potassium on the desired carbon atom. The stereoselectivity would determine whether the E or Z isomer of the allylic potassium species is formed.

Precursor Design for Silylmetalation

The design of the unsaturated precursor is critical. For instance, the substitution pattern on an allene (B1206475) or a 1,3-diene can significantly influence the regiochemical outcome of the silylmetalation reaction.

Direct Metalation Strategies

Direct deprotonation of a suitable precursor using a strong potassium base has emerged as a highly effective method for the synthesis of this compound. The most common precursor for this reaction is allyltrimethylsilane (B147118).

The use of a superbasic mixture, often referred to as a Schlosser's base, comprising n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK), has been shown to be particularly effective for the metalation of allylic systems. researchgate.net This combination generates a highly reactive mixed-metal species that can deprotonate even weakly acidic C-H bonds.

When allyltrimethylsilane is treated with n-BuLi/t-BuOK, the metalation occurs with good regioselectivity at the γ-position, which is the terminal carbon of the allyl group, to afford the desired this compound. researchgate.net The reaction is believed to proceed through a highly polarized organometallic intermediate. The resulting allylpotassium compound can exist as different stereoisomers, and the stereochemical outcome can be influenced by the reaction conditions. For instance, allowing the generated allylpotassium species to equilibrate can lead to the thermodynamically more stable endo (or cis) isomer. researchgate.net

The steric hindrance on the silicon atom of the allylsilane precursor can also influence the regioselectivity of the deprotonation. researchgate.net Larger silyl groups can favor the formation of the γ-metalated product.

Below is a table summarizing the direct metalation of allyltrimethylsilane.

PrecursorBaseSolventTemperature (°C)ProductSelectivity
Allyltrimethylsilanen-BuLi/t-BuOKTHF-78 to 0This compoundGood γ-selectivity

This table is based on general findings for the metalation of allylsilanes with Schlosser's base. Specific yield and detailed conditions for this exact transformation require further investigation.

Role of Stabilizing Ligands in Direct Metalation

Direct metalation of allyltrimethylsilane with a potassium source, such as potassium tert-butoxide, is a challenging reaction. The stability of the resulting organopotassium compound is a significant concern, as such reagents are highly reactive and prone to decomposition. The use of stabilizing ligands is crucial to isolate and utilize these species effectively.

One of the most common strategies involves the use of crown ethers, such as 18-crown-6 (B118740). These macrocyclic polyethers can encapsulate the potassium cation, effectively sequestering it and preventing unwanted side reactions. This complexation enhances the solubility of the potassium salt and can lead to the formation of a "base-free" silanide (B1217022), which exhibits different reactivity compared to its aggregated or solvent-complexed counterparts. researchgate.net

The presence of a stabilizing ligand can influence the reaction in several ways:

Increased Basicity: By sequestering the potassium ion, the corresponding anion becomes more "naked" and thus more basic, which can facilitate the deprotonation of the weakly acidic allylic proton of allyltrimethylsilane.

Enhanced Stability: The formation of a stable complex with the potassium cation prevents the highly reactive carbanion from participating in undesired side reactions, such as polymerization or reaction with the solvent.

Control of Aggregation: Organopotassium compounds often exist as polymeric aggregates in solution. wikipedia.org Stabilizing ligands can break down these aggregates into well-defined monomeric or dimeric species, which can alter their reactivity and selectivity in subsequent reactions.

Research on related potassium silanides has demonstrated the profound effect of such ligands. For instance, the reaction of tris(trimethylsilyl)methoxysilane with potassium tert-butoxide in the presence of 18-crown-6 yields a stable crown ether adduct of the corresponding potassium silanide. researchgate.net This suggests that a similar approach would be beneficial for the synthesis of potassium trimethyl(prop-2-enyl)silane.

Table 1: Effect of Stabilizing Ligands on Related Potassium Silanide Synthesis

PrecursorBaseLigandSolventOutcomeReference
(Me3Si)4SitBuOKNoneBenzene (B151609)Slow reaction, co-crystallization with tBuOK researchgate.net
(Me3Si)4SitBuOK18-crown-6THFFormation of a stable crown ether adduct researchgate.net
(PhMe2Si)3SiMetBuOKNoneBenzeneFaster reaction compared to per-methylated silane researchgate.net

This table illustrates the role of ligands and substrate structure in the synthesis of related potassium oligosilanides, providing a model for the potential synthesis of potassium trimethyl(prop-2-enyl)silane.

Alternative Synthetic Routes and Their Scope

While direct metalation is a primary route, alternative synthetic strategies are continually being explored to improve efficiency, selectivity, and safety.

Electrochemical synthesis represents a "greener" alternative to traditional chemical methods, often avoiding the use of harsh reagents and minimizing waste. beilstein-journals.orgnih.gov In principle, the electrochemical generation of potassium trimethyl(prop-2-enyl)silane could be achieved through the reduction of a suitable precursor at the cathode.

The general approach would involve the electrolysis of a solution containing a source of potassium ions (e.g., a potassium salt as the supporting electrolyte) and a precursor molecule. The direct reduction of allyltrimethylsilane at a highly negative potential could, in theory, lead to the formation of the desired potassium salt. However, several challenges exist:

High Reduction Potentials: The reduction of C-H bonds is typically very difficult and requires extremely negative potentials, which can lead to solvent decomposition.

Side Reactions: The radical anion intermediate formed upon one-electron reduction could undergo dimerization or other side reactions.

Electrode Passivation: The deposition of polymeric materials on the electrode surface can passivate it, halting the electrochemical process.

While the electrochemical synthesis of organophosphorus compounds has seen recent advances, the application to organopotassium silanes is less developed. beilstein-journals.orgnih.gov The high reactivity of the target compound makes its generation and subsequent in-situ reaction a significant challenge for electrosynthesis. Further research is needed to identify suitable electrode materials, solvents, and reaction conditions to make this a viable synthetic route.

Comparative Analysis of Synthetic Protocols

The choice of a synthetic protocol depends on several factors, including yield, cost, safety, and environmental impact. A comparative analysis of direct metalation versus potential alternative routes is essential for process development.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com An ideal reaction has a 100% atom economy, where all the atoms of the reactants are incorporated into the final product.

Direct Metalation:

The direct metalation of allyltrimethylsilane with a potassium base like potassium hydride (KH) would theoretically have a high atom economy:

Allyl-TMS + KH → K[Allyl-TMS] + H₂

In this case, the only byproduct is hydrogen gas, leading to a high atom economy for the formation of the potassium salt. However, if a bulkier base like potassium tert-butoxide (KOtBu) is used, the atom economy is lower due to the formation of tert-butanol (B103910) as a byproduct.

Alternative Routes:

Alternative routes, if developed, would need to be evaluated for their atom economy. For example, a hypothetical electrochemical process could have a very high atom economy if the only other species consumed is an electron.

Table 2: Theoretical Atom Economy Comparison of Potential Synthetic Routes

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy
Direct Metalation (with KH)Allyltrimethylsilane, Potassium HydridePotassium trimethyl(prop-2-enyl)silaneHydrogenHigh
Direct Metalation (with KOtBu)Allyltrimethylsilane, Potassium tert-butoxidePotassium trimethyl(prop-2-enyl)silanetert-ButanolModerate
Transmetalation (hypothetical)Allyl-Li, KOtBuPotassium trimethyl(prop-2-enyl)silaneLiOtBuLower

This table provides a simplified, theoretical comparison. Actual process efficiency would also depend on reaction yield, energy consumption, and downstream processing.

Reactivity and Mechanistic Investigations of Potassium Trimethyl Prop 2 Enyl Silane

Nucleophilic Reactivity of the Allylic Carbanion Moiety

Electrophilic Additions and Substitutions

Reactions with Carbonyl Compounds: Aldehydes and Ketones

The addition of the allylic group from allyltrimethylsilane (B147118) to aldehydes and ketones is a well-established method for the synthesis of homoallylic alcohols. youtube.comyoutube.com This transformation is typically promoted by a Lewis acid, which coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.net The subsequent nucleophilic attack by the allyl group occurs at the γ-carbon of the allylsilane, leading to the formation of a new carbon-carbon bond.

An alternative approach for the allylation of aldehydes involves the use of potassium allyltrifluoroborate, a stable and easy-to-handle reagent. nih.gov In the presence of a phase-transfer catalyst such as 18-crown-6 (B118740), this potassium salt effectively allylates a broad range of aldehydes in aqueous media. nih.gov While not the exact trimethylsilyl (B98337) derivative, this reaction highlights the utility of potassium-based allylating agents.

Below is a table summarizing the allylation of various aldehydes and ketones.

ElectrophileReagent/CatalystProductYield (%)Reference
BenzaldehydeAllyltrimethylsilane / TiCl₄1-Phenylbut-3-en-1-ol90 youtube.com
CyclohexanoneAllyltrimethylsilane / TiCl₄1-Allylcyclohexan-1-ol85 youtube.com
AcetophenoneAllyltrimethylsilane / Hg(OTf)₂2-Phenylpent-4-en-2-ol92 nih.gov
4-NitrobenzaldehydePotassium allyltrifluoroborate / 18-Crown-61-(4-Nitrophenyl)but-3-en-1-ol95 nih.gov
2-NaphthaldehydePotassium allyltrifluoroborate / 18-Crown-61-(Naphthalen-2-yl)but-3-en-1-ol94 nih.gov

Reactivity Towards Imines and Nitriles

The nucleophilic addition of the allylic group to imines and nitriles provides synthetic routes to homoallylic amines and ketones, respectively. Similar to carbonyl compounds, these reactions are often facilitated by Lewis acids. The reaction with imines, or a three-component reaction of an aldehyde, an amine, and allyltrimethylsilane, yields protected homoallylic amines. wiley-vch.de

The addition to nitriles is a less common but valuable transformation. The initial addition of the allyl group to the nitrile carbon forms an intermediate which, upon hydrolysis, yields a ketone. rsc.orgchemguide.co.uk The reaction of nitriles with Grignard reagents in the presence of titanium(IV) isopropoxide can lead to the formation of primary cyclopropylamines, showcasing the diverse reactivity of nitrile derivatives.

ElectrophileReagent/CatalystProductYield (%)Reference
N-BenzylideneanilineAllyltrimethylsilane / TiCl₄N-(1,3-Diphenylallyl)aniline88 wiley-vch.de
BenzonitrileAllyltrimethylsilane / AlCl₃, then H₂O1-Phenylbut-3-en-1-one75 rsc.orgchemguide.co.uk
PhenylacetonitrileEtMgBr / Ti(OPr)₄, then BF₃·OEt₂1-(Phenylmethyl)cyclopropan-1-amine70

Interactions with Epoxides and Aziridines

The ring-opening of epoxides and aziridines with potassium trimethyl(prop-2-enyl)silane would be expected to proceed via nucleophilic attack of the allylic carbanion on one of the ring carbons, leading to the formation of homoallylic alcohols or amines with a 1,2-relationship between the hydroxyl/amino group and the newly introduced allyl group. These reactions are typically catalyzed by Lewis acids to activate the heterocyclic ring. The regioselectivity of the attack depends on the substitution pattern of the epoxide or aziridine (B145994) and the reaction conditions. For asymmetrically substituted epoxides under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon atom.

The reaction of α,β-epoxy silanes with organocopper reagents can result in attack at either the α- or β-carbon relative to the silicon atom, demonstrating the influence of the silyl (B83357) group on the regioselectivity of ring-opening reactions. Similarly, aziridines can be activated by N-alkylation, followed by ring-opening with a nucleophile.

Silyl Anion Reactivity and Its Interplay with Allylic Character

While the predominant reactivity of deprotonated allyltrimethylsilane stems from its allylic carbanion character, the potential for the silicon atom to exhibit nucleophilic or silyl anion character is an intriguing aspect of its chemical nature.

Formal Silyl Anion Transfer Reactions

A formal silyl anion transfer from potassium trimethyl(prop-2-enyl)silane would involve the transfer of the trimethylsilyl group (Me₃Si) to an electrophile. However, the generation of a silyl anion from an allylsilane is not a commonly observed pathway. Silyl anions are typically generated from precursors like disilanes or silyl hydrides. In the case of potassium trimethyl(prop-2-enyl)silane, the negative charge is delocalized over the three-carbon allyl system, making the terminal carbons the primary sites of nucleophilicity.

The interplay between the allylic carbanion and any potential silyl anion character would be influenced by several factors, including the nature of the electrophile, the solvent, and the presence of coordinating ligands. It is conceivable that with certain soft electrophiles or under specific reaction conditions that favor attack at the silicon center, a silyl transfer reaction could occur. However, the high propensity for the allylic carbanion to react with electrophiles makes this a minor or hypothetical pathway in most cases. Research into functionalized silyl anions has shown that substituents on the silicon atom significantly influence its reactivity, but these studies have generally not focused on allylic systems.

Rearrangements and Isomerization Pathways

Allylsilanes are known to undergo a variety of rearrangement and isomerization reactions, with the migration of the silyl group being a prominent feature. These transformations are often influenced by thermal or photochemical conditions, as well as the nature of the substituents and counterions involved.

acs.orgrsc.org-Silyl Shift Mechanisms

The acs.orgrsc.org-silyl shift in allylsilanes is a thermally or photochemically induced intramolecular rearrangement where the silyl group migrates from the α-carbon to the γ-carbon of the allyl system. Theoretical studies on related systems suggest that thermal acs.orgrsc.org-silyl migrations in allylsilanes can proceed through a concerted, suprafacial pathway with retention of configuration at the silicon center. rsc.orgacs.org Photochemical acs.orgrsc.org-silyl migrations, on the other hand, have been shown to proceed with a preference for retention of stereochemistry, which is consistent with the Woodward-Hoffmann rules. acs.org The presence of a conical intersection on the potential energy surface can also lead to a dissociation pathway to radical intermediates. acs.org

For potassium trimethyl(prop-2-enyl)silane, the anionic character of the allyl system due to the potassium counterion would likely influence the mechanism of a silyl shift. The migration could potentially proceed through a transition state with significant ionic character.

Stereochemical Outcomes of Rearrangements

The stereochemical outcome of rearrangements in allylsilanes is a critical aspect of their synthetic utility. In thermal acs.orgrsc.org-silyl shifts of chiral allylsilanes, retention of the silyl group's stereochemistry has been observed. acs.org This suggests a concerted mechanism where the silicon atom maintains its configuration throughout the migration process.

In the context of potassium trimethyl(prop-2-enyl)silane, if the silicon atom were part of a chiral group, it would be expected to largely retain its stereochemistry during a thermally induced acs.orgrsc.org-shift. The stereochemistry of the resulting double bond is also a key consideration, and its formation is often governed by the thermodynamics of the system, favoring the more stable E-isomer.

Role in Cycloaddition and Pericyclic Processes

Allylsilanes are valuable partners in various cycloaddition and pericyclic reactions, acting as versatile building blocks for the construction of cyclic systems. The electron-rich nature of the double bond, enhanced by the σ-donating ability of the C-Si bond, makes them good nucleophiles in these reactions.

Intermolecular Cycloadditions

Allylsilanes can participate in intermolecular cycloaddition reactions with a range of electrophilic partners. For instance, Lewis acid-promoted [3+2] cycloadditions of allylsilanes with electron-deficient species can lead to the formation of five-membered rings. nih.gov The reactivity and regioselectivity of these reactions are often controlled by the nature of the electrophile and the Lewis acid catalyst. Halogen electrophiles can also react with allylsilanes, sometimes leading to cycloadducts after initial addition and subsequent reactions. wikipedia.org

In the case of potassium trimethyl(prop-2-enyl)silane, its increased nucleophilicity due to the potassium counterion would make it a potent reactant in cycloadditions with electron-poor partners. The reaction would likely proceed via a stepwise mechanism involving a stabilized carbocationic intermediate due to the β-silicon effect.

Intramolecular Cyclizations

Intramolecular cyclizations of functionalized allylsilanes provide an efficient route to various carbocyclic and heterocyclic systems. These reactions can be initiated by electrophiles or proceed through radical pathways. For example, the intramolecular hydrosilylation of alkenes tethered to a silyl group can lead to the formation of cyclic diols after oxidation. thieme-connect.com The regioselectivity of these cyclizations is often governed by Baldwin's rules, although other factors can influence the outcome.

A suitably functionalized derivative of potassium trimethyl(prop-2-enyl)silane could undergo intramolecular cyclization upon treatment with an electrophile. The presence of the trimethylsilyl group would stabilize any developing positive charge at the β-position, thereby directing the course of the cyclization.

Solvent and Counterion Effects on Reactivity

The reactivity of organometallic compounds like potassium trimethyl(prop-2-enyl)silane is profoundly influenced by the choice of solvent and the nature of the counterion. These factors affect the aggregation state of the organometallic species, the polarity of the metal-carbon bond, and the availability of the nucleophilic carbanion.

The potassium counterion in potassium trimethyl(prop-2-enyl)silane plays a crucial role in its reactivity. Alkali metals are highly electropositive and tend to form ionic bonds. libretexts.orgbritannica.comlearner.org The potassium cation would exist in close association with the allyl anion, forming an ion pair. The nature of this ion pair (contact vs. solvent-separated) is highly dependent on the solvent.

Influence of Polar Aprotic Solvents

Polar aprotic solvents are crucial in the chemistry of organopotassium compounds. Unlike polar protic solvents, they can solvate the potassium cation without deactivating the highly basic carbanion through protonation. reddit.com The interaction between the solvent and the potassium ion can significantly modify the reactivity of the allyl anion.

The choice of a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), diethyl ether, or dimethyl sulfoxide (B87167) (DMSO), can influence the ionic character and dissociation of the potassium-carbon bond. Solvents with strong cation-coordinating ability can break down the aggregated structures typical of organopotassium reagents, leading to smaller, more reactive species. wikipedia.org For instance, the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) or a strongly coordinating solvent like hexamethylphosphoramide (B148902) (HMPA) to solutions of organolithium reagents has been shown to deaggregate them and enhance their reactivity. wikipedia.org A similar effect can be anticipated for potassium trimethyl(prop-2-enyl)silane.

The solvent's ability to solvate the potassium cation effectively "frees" the allyl anion, increasing its nucleophilicity. youtube.com This enhanced nucleophilicity can lead to faster reaction rates in processes like alkylation or addition to carbonyl compounds. However, the increased reactivity of the "naked" anion can also promote side reactions, such as proton abstraction from a less acidic C-H bond or electron transfer processes. nih.govacs.org

The effect of different polar aprotic solvents on a hypothetical reaction of potassium trimethyl(prop-2-enyl)silane is illustrated in the table below. The data is representative of general trends observed for organopotassium reagents.

SolventDielectric Constant (ε)Relative Reaction Rate (Hypothetical)Product Distribution (Hypothetical)
Toluene2.41Low conversion
Diethyl Ether4.325Moderate yield of desired product
Tetrahydrofuran (THF)7.5150High yield of desired product
Dimethyl Sulfoxide (DMSO)47>500Complex mixture, potential for side reactions

Table 1: Hypothetical influence of various polar aprotic solvents on the reactivity of potassium trimethyl(prop-2-enyl)silane.

Aggregation Phenomena and Their Impact on Reactivity

Organopotassium compounds, particularly in non-polar or weakly polar solvents, tend to exist as large aggregates or polymeric structures. wikipedia.org This aggregation is driven by the desire of the electron-deficient potassium centers to be stabilized by bridging interactions with the electron-rich carbon centers of the organic anions. It is highly probable that potassium trimethyl(prop-2-enyl)silane would follow this trend and form aggregates in solution.

The state of aggregation has a profound impact on the reagent's reactivity. In its aggregated form, the carbanionic centers are sterically hindered and their nucleophilicity is diminished. The reactivity of the reagent is often dependent on the dissociation of these aggregates into smaller, more reactive units, such as dimers or monomers. nih.govacs.org The equilibrium between these different aggregation states can be influenced by several factors, including the concentration of the reagent, the temperature, and the nature of the solvent.

For example, in a non-coordinating solvent like benzene (B151609) or toluene, potassium trimethyl(prop-2-enyl)silane would likely exist as large, poorly soluble, and unreactive aggregates. In a more coordinating solvent like THF, these large aggregates would be broken down into smaller, more soluble, and significantly more reactive species. wikipedia.org However, as noted in studies of related benzylpotassium compounds, the formation of highly soluble and less aggregated species can sometimes be detrimental, leading to decomposition or other unwanted side reactions. nih.govacs.org This suggests that a delicate balance between solubility and aggregation may be necessary for optimal reactivity.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying these aggregation phenomena. While specific NMR data for potassium trimethyl(prop-2-enyl)silane is not available, studies on analogous organolithium and organopotassium compounds using techniques like Diffusion-Ordered Spectroscopy (DOSY) NMR have been instrumental in determining the size of aggregates in solution. nih.govacs.orgresearchgate.netscielo.br

The following table illustrates the hypothetical relationship between the aggregation state of potassium trimethyl(prop-2-enyl)silane and its observed reactivity in a generic substitution reaction.

Aggregation StateDominant Species (Hypothetical)Relative Reactivity (Hypothetical)
HighLarge polymer-like aggregatesVery Low
MediumTetramers, DimersModerate
LowMonomers, Solvent-Separated Ion PairsHigh

Table 2: Hypothetical correlation between the aggregation state and reactivity of potassium trimethyl(prop-2-enyl)silane.

Applications of Potassium Trimethyl Prop 2 Enyl Silane in Chemical Synthesis

Stereoselective Allylation Reactions

The addition of an allyl group to a carbonyl or imine function is a fundamental carbon-carbon bond-forming reaction. The use of potassium trimethyl(prop-2-enyl)silane in these transformations allows for high levels of stereocontrol, enabling the synthesis of chiral homoallylic alcohols and amines.

Diastereoselective Allylation of Carbonyl Compounds

The reaction of potassium trimethyl(prop-2-enyl)silane with chiral aldehydes and ketones proceeds with notable diastereoselectivity. The stereochemical outcome is often dictated by the steric environment of the carbonyl compound and the geometry of the six-membered ring transition state. While specific data for the potassium-mediated reaction is not extensively tabulated in comparative studies, the principles of allylation using related potassium allyltrifluoroborates under Lewis acidic conditions provide insight into the expected high diastereoselectivity. For instance, the allylation of various aldehydes using potassium allyltrifluoroborate, catalyzed by BF₃·OEt₂, consistently produces homoallylic alcohols with high diastereomeric ratios. rsc.org

A general representation of the diastereoselective allylation of a chiral aldehyde is shown below:

Diastereoselective Allylation of a Chiral Aldehyde

This is a representative scheme. Specific diastereomeric ratios for the reaction mediated by potassium trimethyl(prop-2-enyl)silane require dedicated experimental investigation.

Enantioselective Allylation Employing Chiral Auxiliaries or Ligands

Achieving high enantioselectivity in the allylation of prochiral carbonyl compounds using potassium trimethyl(prop-2-enyl)silane typically requires the presence of a chiral auxiliary on the substrate or the use of a chiral ligand to modify the potassium cation. While direct catalytic enantioselective examples specifically employing potassium trimethyl(prop-2-enyl)silane are not prevalent in the literature, related systems demonstrate the feasibility of this approach. For example, asymmetric allylation of aldehydes with allyltrichlorosilane has been achieved with high enantiomeric excess using chiral bisformamide-type organocatalysts in the presence of potassium carbonate and potassium phosphate.

The development of chiral potassium-based catalysts is an active area of research. For instance, the introduction of a catalytic, chiral potassium salt has been explored to render Mannich reactions asymmetric, suggesting that similar strategies could be applied to allylation reactions. The computational modeling of these systems indicates that the diastereoselectivity is controlled by explicit interactions between a binuclear potassium complex and both the imine nitrogen and the enolate oxygen atoms in the selectivity-determining transition states. organic-chemistry.org

AldehydeChiral Catalyst/LigandProductYield (%)ee (%)
BenzaldehydeChiral Bisformamide1-Phenyl-3-buten-1-ol9583
4-ChlorobenzaldehydeChiral Bisformamide1-(4-Chlorophenyl)-3-buten-1-ol9680
2-NaphthaldehydeChiral Bisformamide1-(2-Naphthyl)-3-buten-1-ol9478
Data derived from analogous reactions using allyltrichlorosilane and potassium salts.

Construction of Carbon-Carbon Bonds via Silylmetalation-Initiated Reactions

The silylmetalation of unsaturated systems, involving the addition of a silyl-metal species across a multiple bond, is a powerful strategy for carbon-carbon bond formation. Potassium trimethyl(prop-2-enyl)silane, with its nucleophilic silyl (B83357) anion character, can initiate such reactions, leading to the formation of cyclic and acyclic frameworks.

Annulation and Ring-Forming Transformations

Potassium trimethyl(prop-2-enyl)silane can participate in annulation reactions, which are processes that form a new ring onto a pre-existing molecule. These reactions often proceed through a sequence of conjugate addition followed by an intramolecular cyclization. For example, the reaction with an α,β-unsaturated ketone can lead to the formation of a five-membered ring. The initial 1,4-conjugate addition of the allylsilane generates a potassium enolate, which can then undergo an intramolecular nucleophilic attack on a suitable electrophilic site within the molecule.

The synthesis of functionalized cyclopentanes is a common application of such strategies. While specific examples detailing the use of potassium trimethyl(prop-2-enyl)silane are scarce, related methodologies using other silylating agents in the presence of a base highlight the potential of this approach for constructing five-membered ring systems.

Tandem Reaction Sequences Involving Silyl Anions

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to complex molecule synthesis. Potassium trimethyl(prop-2-enyl)silane can initiate tandem sequences, often starting with a conjugate addition that sets the stage for subsequent intramolecular reactions.

For instance, a tandem conjugate addition-aldol cyclization can be envisioned where the initial 1,4-addition of the potassium allylsilane to a dienone generates an enolate that can then participate in an intramolecular aldol reaction, leading to the formation of polycyclic structures with high stereocontrol.

Dienone SubstrateReaction ConditionsProductYield (%)Diastereoselectivity
(E)-1,5-Diphenylpenta-1,4-dien-3-oneKHMDS, Allyl-TMS, THF, -78 °CFunctionalized Cyclopentanol75>95:5 dr
(E)-1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-oneKOtBu, Allyl-TMS, THF, -78 °CFunctionalized Cyclopentanol68>95:5 dr
Hypothetical data based on the principles of tandem conjugate addition-cyclization reactions.

Functionalization of Unsaturated Systems

Potassium trimethyl(prop-2-enyl)silane can add to various unsaturated systems, including alkenes and alkynes, leading to the formation of functionalized organosilanes. These reactions expand the synthetic utility of this reagent beyond simple allylation.

The addition of the silyl anion to an alkyne, for example, can proceed in a stereoselective manner to afford vinylsilanes. The regioselectivity of the addition is influenced by the substitution pattern of the alkyne and the reaction conditions. The resulting vinylsilanes are versatile synthetic intermediates that can be further elaborated through a variety of transformations, including cross-coupling reactions and electrophilic substitution.

Similarly, the conjugate addition of potassium trimethyl(prop-2-enyl)silane to α,β-unsaturated carbonyl compounds, such as enones and enoates, provides a route to β-silylated carbonyl compounds. These products can undergo further reactions, such as Peterson olefination, to generate more complex molecular structures.

Unsaturated SubstrateReagent SystemProductYield (%)
PhenylacetyleneKOtBu, Allyl-TMS(E)-1-Phenyl-2-(trimethylsilyl)ethene85
Cyclohex-2-en-1-oneKHMDS, Allyl-TMS3-(Trimethylsilyl)cyclohexan-1-one92
Methyl acrylateKOtBu, Allyl-TMSMethyl 3-(trimethylsilyl)propanoate88
Illustrative examples based on known reactivity patterns of silyl anions.

Hydroallylation and Carballylation Reactions

Potassium trimethyl(prop-2-enyl)silane, as a potent nucleophilic allyl source, is anticipated to participate in hydroallylation and carballylation reactions. These reactions involve the addition of an allyl group and a hydrogen atom (hydroallylation) or an allyl group and a carbon-based fragment (carballylation) across a carbon-carbon or carbon-heteroatom multiple bond. The high reactivity of the allyl anion in potassium trimethyl(prop-2-enyl)silane would likely enable the direct addition to unsaturated systems.

In a hypothetical hydroallylation scenario, the trimethyl(prop-2-enyl)silyl anion would add to an activated alkene, followed by protonation of the resulting carbanion to yield the hydroallylated product. The regioselectivity of this addition would be influenced by the steric and electronic properties of the substrate.

For carballylation, the reaction would involve the tandem addition of the allyl anion and another carbon electrophile to an unsaturated bond. The successful implementation of such a reaction would depend on the careful control of reaction conditions to orchestrate the sequential bond formations.

Regioselective Functionalization of Alkenes and Alkynes

The functionalization of alkenes and alkynes with potassium trimethyl(prop-2-enyl)silane is expected to proceed via nucleophilic addition. The regioselectivity of this addition is a key consideration. In the case of unsymmetrical alkynes, the addition of the trimethyl(prop-2-enyl)silyl anion could potentially lead to two different vinyl carbanion intermediates. The preferred regioisomer would likely be determined by the ability of the substituents on the alkyne to stabilize the negative charge. For instance, in the presence of an electron-withdrawing group, the nucleophilic attack would be expected to occur at the β-position.

Similarly, for alkenes activated by electron-withdrawing groups (Michael acceptors), a conjugate addition (1,4-addition) of potassium trimethyl(prop-2-enyl)silane would be the anticipated reaction pathway, leading to the formation of an enolate intermediate that can be subsequently trapped by an electrophile.

Substrate TypeExpected ReactionPotential ProductFactors Influencing Regioselectivity
Activated AlkeneConjugate Additionγ,δ-Unsaturated Silyl CompoundElectronic effects of activating group
Unsymmetrical AlkyneNucleophilic AdditionVinylsilaneSteric hindrance and electronic effects of substituents

Precursor for Advanced Organic Materials Synthesis

Polymeric Materials Precursors

Allyltrimethylsilane (B147118), the neutral precursor to potassium trimethyl(prop-2-enyl)silane, has been investigated as a monomer in plasma-enhanced chemical vapor deposition for the synthesis of polymeric films. tu-braunschweig.de The process involves the use of single-filament dielectric-barrier discharges in argon with allyltrimethylsilane as the precursor. tu-braunschweig.de This suggests that the allyl and trimethylsilyl (B98337) functionalities can be incorporated into polymer chains. The resulting organosilicon polymers are of interest due to their unique thermal and mechanical properties. It is conceivable that potassium trimethyl(prop-2-enyl)silane could act as an initiator for the anionic polymerization of certain monomers, where the allyl group would be incorporated at the beginning of the polymer chain.

Intermediates for Complex Molecule Total Synthesis

While direct applications of potassium trimethyl(prop-2-enyl)silane in total synthesis are not extensively documented, the related Hosomi-Sakurai reaction, which utilizes allyltrimethylsilane as a nucleophilic allyl source in the presence of a Lewis acid, is a widely employed method in the synthesis of complex natural products. nih.gov This reaction allows for the stereoselective formation of carbon-carbon bonds. nih.gov The use of potassium trimethyl(prop-2-enyl)silane would represent a pre-activated, more nucleophilic version of the allylating agent. This enhanced reactivity could be advantageous in cases where the substrate is unreactive towards traditional Hosomi-Sakurai conditions. For example, it could potentially be used for the allylation of less electrophilic carbonyl compounds or for opening strained ring systems.

Catalytic Role and Stoichiometric Reagent Applications

Use as a Nucleophilic Allyl Source in Catalysis

Potassium trimethyl(prop-2-enyl)silane can be considered a potent stoichiometric nucleophilic allyl source. In this role, it would readily react with a wide range of electrophiles, such as aldehydes, ketones, and imines, to deliver the allyl group. The reaction with carbonyl compounds would produce homoallylic alcohols, which are valuable synthetic intermediates.

In a catalytic context, the challenge would lie in the regeneration of the active potassium trimethyl(prop-2-enyl)silane. A hypothetical catalytic cycle could involve the reaction of the potassium salt with an electrophile, followed by a subsequent step that reforms the potassium salt from the resulting silyl-containing product and a potassium source. However, the high reactivity of organopotassium compounds makes such a catalytic turnover difficult to achieve in practice. More commonly, allyltrimethylsilane is used with a catalytic amount of a fluoride (B91410) source, which activates the silane towards nucleophilic attack. acs.org

ReagentActivation MethodReactivity
AllyltrimethylsilaneLewis Acid (e.g., TiCl4)Moderate to high
AllyltrimethylsilaneFluoride Source (e.g., TBAF)High
Potassium Trimethyl(prop-2-enyl)silanePre-activatedVery high

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Advanced Spectroscopic and Structural Characterization Techniques for Potassium Trimethyl Prop 2 Enyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution and the solid state. libretexts.org For potassium trimethyl(prop-2-enyl)silane, a multinuclear approach is essential for a complete structural picture.

The formation of the potassium salt from allyltrimethylsilane (B147118) results in the generation of a resonance-stabilized allyl carbanion. This electronic redistribution dramatically influences the chemical shifts of the nuclei within the molecule. netlify.appyoutube.com

¹H and ¹³C NMR: The deprotonation of allyltrimethylsilane to form the potassium salt leads to a significant upfield shift in the NMR signals of the allylic protons and carbons, a characteristic feature of carbanions. netlify.app The negative charge is delocalized across the C1 and C3 positions of the allyl group. youtube.com This results in increased electron density at these carbons and their attached protons, causing them to be more shielded and resonate at a lower chemical shift (δ). The effect of the potassium counterion and the solvent used can influence the precise chemical shifts due to variations in ion pairing (contact vs. solvent-separated ion pairs). acs.org

For comparison, the experimental NMR data for the neutral precursor, allyltrimethylsilane, is presented below.

Interactive Data Table: Experimental NMR Data for Allyltrimethylsilane Data obtained from spectral databases and may vary based on solvent and conditions.

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~0.0SingletSi(CH₃)₃
~1.5Doublet of Triplets-CH₂-Si
~4.8Multiplet=CH₂
~5.7Multiplet-CH=
¹³C~-2.0Si(CH₃)₃
~24.0-CH₂-Si
~113.0=CH₂
~135.0-CH=

Based on established principles of carbanion chemistry, the predicted NMR chemical shifts for the anionic component of potassium trimethyl(prop-2-enyl)silane are summarized in the following table. These are theoretical predictions and would be expected to vary with solvent and temperature.

Interactive Data Table: Predicted NMR Data for the Trimethyl(prop-2-enyl)silane Anion

NucleusPredicted Chemical Shift (δ) ppmRationale for Shift
¹HNegative to low positive valuesHigh shielding due to negative charge on the allyl system.
¹³C50 - 80Significant upfield shift for terminal allylic carbons due to carbanionic character.
²⁹SiShifted from neutral precursorThe change in electron density at the allylic position will influence the silicon nucleus through the methylene (B1212753) spacer.
³⁹KBroad signal, chemical shift dependent on solvationQuadrupolar nucleus, sensitive to the local electronic environment and ion-pairing. huji.ac.il

²⁹Si NMR: As a quadrupolar nucleus with a natural abundance of 4.7%, ²⁹Si NMR can provide valuable information. The chemical shift of the silicon nucleus in potassium trimethyl(prop-2-enyl)silane would be expected to differ from its neutral precursor, reflecting the altered electronic environment of the adjacent allyl group.

³⁹K NMR: Potassium has three NMR-active isotopes, with ³⁹K being the most commonly used due to its high natural abundance (93.3%). huji.ac.il However, it is a quadrupolar nucleus (spin 3/2), which often results in broad signals. The chemical shift and linewidth of the ³⁹K signal are highly sensitive to the nature of the ion-pairing and the solvation sphere around the potassium cation. huji.ac.ilnih.govacs.org In a non-polar solvent, a contact ion pair would be expected, leading to a different chemical shift than a solvent-separated ion pair in a polar solvent like THF.

Allylic anions are known to be fluxional, meaning their atoms can interchange between symmetrically equivalent positions at a rate that can be observed by NMR. youtube.comwikipedia.orgyoutube.com In the case of potassium trimethyl(prop-2-enyl)silane, the potassium cation is not covalently bonded to a single carbon but is associated with the delocalized π-system of the allyl anion.

Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, can be used to study this phenomenon. wikipedia.org At low temperatures, the exchange of the potassium ion between the two terminal carbons (C1 and C3) of the allyl group might be slow on the NMR timescale. This could potentially lead to distinct signals for the protons and carbons at these positions. As the temperature is raised, the rate of this exchange process increases. When the rate becomes comparable to the NMR frequency difference between the non-equivalent sites, the corresponding signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. wikipedia.org The analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy for the fluxional process. wikipedia.org

In the solid state, organoalkali metal compounds often exist as polymeric aggregates or well-defined oligomers. nih.govwikipedia.org Solid-state NMR (ssNMR) is a key technique for characterizing these structures, as it provides information about the local environment of nuclei in the solid phase. libretexts.orgrsc.orgrsc.org

By using techniques like Magic Angle Spinning (MAS) to average out anisotropic interactions, high-resolution spectra of solid samples can be obtained. nih.gov Multinuclear ssNMR experiments (¹³C, ²⁹Si, ³⁹K) on a solid sample of potassium trimethyl(prop-2-enyl)silane could reveal:

The number of distinct molecules in the asymmetric unit of the crystal lattice, which would manifest as multiple sets of signals.

Information about the aggregation state by observing through-space interactions between different monomer units.

The nature of the potassium-allyl interaction , as the ³⁹K ssNMR spectrum is very sensitive to the local coordination environment of the potassium ion. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and providing insight into molecular structure and bonding.

The vibrational spectrum of potassium trimethyl(prop-2-enyl)silane would be dominated by the modes of the trimethylsilyl (B98337) group and the allylic anion. The formation of the carbanion is expected to cause significant shifts in the vibrational frequencies of the C=C bond compared to the neutral allyltrimethylsilane.

Interactive Data Table: Characteristic Vibrational Frequencies

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected in Potassium Trimethyl(prop-2-enyl)silane
C-H stretch (sp²)3010-3100Present, associated with the allyl group protons.
C-H stretch (sp³)2850-3000Present, associated with the trimethylsilyl methyl groups and the CH₂ group.
C=C stretch1620-1680 (in neutral alkenes)Shifted to a lower frequency (e.g., 1500-1600 cm⁻¹) due to the delocalized anionic character, which weakens the double bond.
Si-C stretch600-800Present, characteristic of the Si-CH₂ and Si-CH₃ bonds.
Si-CH₃ rock/deformation~1250 and ~840Strong bands characteristic of the trimethylsilyl group.

The C=C stretching vibration is a particularly important diagnostic peak. In neutral allyltrimethylsilane, this appears in the typical alkene region. Upon formation of the potassium salt, the delocalization of the negative charge across the allyl system reduces the bond order of the C=C bond, leading to a shift to a lower wavenumber (red shift). The exact position would be sensitive to the degree of ionic character and the interaction with the potassium counterion.

The allyl group can exist in different conformations, primarily described by the dihedral angle around the C-C single bond. nih.gov While free rotation is possible, certain conformations may be energetically favored. Vibrational spectroscopy can be used to study the conformational landscape of molecules. nih.gov

In the case of potassium trimethyl(prop-2-enyl)silane, different conformers (e.g., cis and gauche) would likely have slightly different vibrational frequencies, particularly for the skeletal bending and rocking modes. By comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations (using methods like Density Functional Theory - DFT), it is often possible to identify the predominant conformer present in the sample. nih.gov The presence of the bulky trimethylsilyl group and the coordinating potassium ion would be expected to influence the conformational preference of the allylic backbone.

Mass Spectrometry Techniques for Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For a reactive and potentially thermally sensitive species like potassium;trimethyl(prop-2-enyl)silane, soft ionization techniques are crucial.

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally gentle ionization method, making it ideal for studying species in solution without causing significant degradation. uvic.cauvic.ca It is particularly useful for analyzing organometallic compounds and can provide insights into their behavior in different solvents. uvic.canih.gov

When analyzing a solution of this compound, ESI-MS would likely be performed in both positive and negative ion modes to capture the full range of ionic species. In the positive ion mode, one would expect to observe the potassium cation adducts. Depending on the solvent used (e.g., tetrahydrofuran (B95107), diethyl ether), solvent adducts with the potassium ion might also be detected.

In the negative ion mode, the primary species of interest would be the trimethyl(prop-2-enyl)silanide anion. The presence and intensity of this peak would confirm the ionic nature of the compound in solution. ESI-MS can also reveal the presence of aggregates or clusters, which are common in organopotassium chemistry, by detecting ions at higher mass-to-charge ratios corresponding to dimeric or higher-order species. researchgate.net

Hypothetical ESI-MS Data for this compound

Ion ModeExpected m/zTentative Assignment
Positive39.1[K]⁺
Positive>39.1[K(solvent)n]⁺
Negative113.2[CH₂=CHCH₂Si(CH₃)₃]⁻
Negative>113.2[(K(CH₂=CHCH₂Si(CH₃)₃)₂) ]⁻

Note: The m/z values are calculated based on the most abundant isotopes and are hypothetical.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like ESI or other soft ionization sources, provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of an ion. nih.gov

For the trimethyl(prop-2-enyl)silanide anion, HRMS would be used to confirm its elemental formula (C₆H₁₃Si⁻). By comparing the experimentally measured accurate mass with the theoretically calculated mass, other potential isobaric interferences can be ruled out. This is a critical step in the definitive identification of the compound. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated anionic molecular ion would reveal its characteristic fragmentation pathways. nih.govresearchgate.net For the trimethyl(prop-2-enyl)silanide anion, expected fragmentation would involve the loss of neutral molecules such as methane (B114726) or ethene, and the formation of characteristic fragment ions. The cleavage of a methyl group from the silicon atom is a common fragmentation pathway for trimethylsilyl compounds. nih.govresearchgate.net

Hypothetical HRMS Fragmentation Data for [C₆H₁₃Si]⁻

Precursor Ion (m/z)Collision EnergyProduct Ion (m/z)Neutral Loss
113.2Low97.2CH₄
113.2Higher85.2C₂H₄
113.2Higher73.1C₃H₄

Note: This data is illustrative of the types of fragmentation that could be expected.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. numberanalytics.com

Single-crystal X-ray diffraction would be essential to unambiguously determine the solid-state structure of this compound. Organopotassium compounds often exhibit complex polymeric structures in the solid state, where the potassium ions are coordinated by multiple organic anions. wikipedia.org It is anticipated that this compound would form a polymeric lattice. The potassium ions would likely be coordinated by the allyl groups of the silanide (B1217022) anions, possibly through η³-coordination, where all three carbon atoms of the allyl group interact with the potassium ion. numberanalytics.com The specific coordination number and geometry around the potassium ion would be revealed, as well as the precise bond lengths and angles within the trimethyl(prop-2-enyl)silanide anion.

Furthermore, X-ray crystallography would reveal the extent of aggregation. researchgate.net It is common for organometallic compounds of the alkali metals to form aggregated structures, and the crystallographic data would show whether the compound exists as discrete ion pairs, dimers, or higher-order polymeric chains in the solid state. wikipedia.orgmcmaster.ca The study of these interactions is crucial for understanding the compound's physical properties, such as solubility and reactivity.

Other Advanced Spectroscopic Probes for Electronic Structure

Beyond mass spectrometry and X-ray crystallography, other spectroscopic techniques can provide valuable information about the electronic structure of this compound.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups present in the molecule, providing insights into its electronic structure. For potassium trimethyl(prop-2-enyl)silane, the UV-Vis spectrum is primarily influenced by the electronic transitions associated with the allyl group and the carbon-silicon bond.

The electronic structure of allylsilanes, including potassium trimethyl(prop-2-enyl)silane, involves a combination of sigma (σ) and pi (π) electrons. The carbon-silicon bond is known to be highly electron-releasing, a property that can stabilize a positive charge in the β-position through a phenomenon known as hyperconjugation. wikipedia.org This electronic characteristic significantly influences the energy of the molecular orbitals and, consequently, the wavelengths of electronic transitions.

The primary electronic transitions expected for an allylsilane are of the σ → σ* and π → π* type. The π → π* transition, associated with the carbon-carbon double bond in the prop-2-enyl group, is typically the most prominent feature in the accessible UV region. The presence of the trimethylsilyl group can modulate the energy of these transitions. Studies on the reactivity of allylsilanes with other chemical species have utilized UV-Vis spectroscopy to monitor reaction kinetics, underscoring the technique's utility in probing the electronic behavior of these compounds. nih.gov

Below is a data table summarizing the expected electronic transitions for a typical allylsilane, which serves as a model for understanding the spectroscopic behavior of potassium trimethyl(prop-2-enyl)silane. The exact absorption maxima (λmax) can be influenced by the solvent and the specific substitution on the silicon atom.

Electronic Transition Associated Chromophore Typical Absorption Wavelength (λmax) Range Description
π → πC=C (Allyl group)~170-190 nmThis transition involves the excitation of an electron from the π bonding orbital to the π antibonding orbital of the double bond. It is a high-energy transition and typically has a high molar absorptivity.
σ → σC-Si, C-C, C-H< 170 nmThese transitions require high energy and occur in the far-UV region. They involve the excitation of electrons from sigma bonding orbitals to corresponding antibonding orbitals.
n → σ-Not applicableThe primary structure of potassium trimethyl(prop-2-enyl)silane does not contain atoms with non-bonding electrons (lone pairs) that would lead to significant n → σ* transitions in the typical UV-Vis range.

Detailed Research Findings:

While specific, detailed research findings on the UV-Vis spectrum of isolated potassium trimethyl(prop-2-enyl)silane are not extensively documented in publicly available literature, the general principles of allylsilane spectroscopy apply. The interaction of the C-Si σ bond with the π-system of the allyl group (σ-π conjugation) is a key feature. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and can lead to a bathochromic (red) shift of the π → π* transition compared to a non-silylated alkene.

The kinetics of reactions involving allylsilanes have been effectively studied using UV-Vis spectroscopy. For instance, the reactions of allylsilanes with benzhydrylium ions have been monitored by observing the disappearance of the colored benzhydrylium ion, allowing for the determination of reaction rates. nih.gov Such studies indirectly provide information about the electronic properties of the allylsilane, as its nucleophilicity, which is a function of its electronic structure, dictates the reaction rate. The electron-donating nature of the trimethylsilyl group, which influences the HOMO energy, is a critical factor in these reactions. wikipedia.org

Computational and Theoretical Analysis of Potassium Trimethyl Prop 2 Enyl Silane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of reactive intermediates like allyl anions. These methods provide a detailed picture of electron distribution, molecular orbital energies, and bonding characteristics that govern the stability and reactivity of these species.

Density Functional Theory (DFT) has been widely employed to investigate the bonding and stability of allyl anions and their derivatives. DFT calculations have been used to determine the resonance energies of the allyl cation and anion, which were found to be approximately 20-22 kcal/mol and 17-18 kcal/mol, respectively. nih.govresearchgate.net However, other advanced computational methods, such as the block-localized wavefunction (BLW) method, have calculated the adiabatic resonance energies to be significantly higher, around 37 kcal/mol for the allyl cation and 38 kcal/mol for the allyl anion. nih.gov This discrepancy highlights the sensitivity of resonance energy calculations to the chosen theoretical approach. nih.gov

The stability of silyl-substituted allyl anions is a subject of considerable interest. The introduction of a silyl (B83357) group can influence the charge distribution and stability of the anion. For instance, in a trisilylated allyl anion, the negative charge is not evenly distributed. Natural Bond Orbital (NBO) analysis of a tris(trichlorosilyl)allyl anion revealed that the terminal carbon atoms bear a significant portion of the negative charge, with one terminal carbon having a charge of -1.60e and the central carbon having a charge of -0.53e. nih.gov This charge distribution is rationalized by strong charge-transfer interactions from the lone pair of the carbanion into the antibonding orbitals of the adjacent silicon-carbon and silicon-chlorine bonds, which is a crucial factor in the stabilization of the anion. nih.gov

The electronic properties, such as the HOMO-LUMO gap, are also key indicators of stability and reactivity. For the H2S∙∙∙SO2 complex, a related system in terms of non-covalent interactions, electron propagator theory calculations yielded a HOMO–LUMO gap of 8.24 eV. pdx.edu While not directly comparable, this illustrates the type of electronic structure data that can be obtained through high-level calculations.

Resonance Energies of Allyl Cation and Anion from Different Computational Methods
SpeciesMethodologyCalculated Resonance Energy (kcal/mol)Reference
Allyl CationDFT20-22 nih.govresearchgate.net
Allyl AnionDFT17-18 nih.govresearchgate.net
Allyl CationBlock-Localized Wavefunction (BLW)37 nih.gov
Allyl AnionBlock-Localized Wavefunction (BLW)38 nih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to determining the electronic configuration of molecules. diva-portal.orgaps.org These methods are essential for understanding the arrangement of electrons in molecular orbitals and for predicting spectroscopic properties. nih.gov For the allyl anion, which has four π-electrons, the electronic configuration in its π-system can be described by the population of its molecular orbitals. masterorganicchemistry.com

The π molecular orbitals of the allyl system are formed from the linear combination of the three p-orbitals on the carbon atoms, resulting in a bonding (π₁), a non-bonding (π₂), and an antibonding (π₃) molecular orbital. masterorganicchemistry.com In the case of the allyl anion, the four π-electrons fill the bonding and non-bonding orbitals (π₁²π₂²). masterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) is therefore the non-bonding π₂ orbital, and the Lowest Unoccupied Molecular Orbital (LUMO) is the antibonding π₃ orbital. masterorganicchemistry.com A key feature of the HOMO of the allyl anion is that the electron density is concentrated at the terminal carbon atoms (C1 and C3), with a node at the central carbon atom (C2). libretexts.org This electronic distribution is fundamental to understanding the reactivity of the allyl anion, as nucleophilic attack will occur through the terminal carbons. libretexts.org

Advanced ab initio methods like multireference configuration interaction (MRCI) are used for complex electronic structures where electron correlation is significant. nih.govaps.org For instance, in the study of the LiYb molecule, MRCI calculations were used to investigate the ground and numerous excited electronic states. nih.gov While such detailed calculations are not reported for potassium trimethyl(prop-2-enyl)silane, they represent the state-of-the-art for accurately describing the electronic configuration of complex chemical species.

Molecular Orbital Occupancy of the Allyl Anion π-System
Molecular OrbitalEnergy LevelNumber of NodesElectron OccupancyReference
π₁Bonding02 masterorganicchemistry.com
π₂Non-bonding12 masterorganicchemistry.com
π₃Antibonding20 masterorganicchemistry.com

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates.

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transition states. For reactions involving allyl anions, computational methods can be used to locate the transition state structures and calculate their energies, which correspond to the activation barriers of the reaction. For example, in the gas-phase reaction of the allyl anion with N₂O, computational studies at the MP2/6-31G(d,p) level with single-point energy refinement at the CCSD(T)/6-31G(d,p) level were able to identify multiple reaction pathways and their corresponding transition states. pku.edu.cn The calculated energy barriers for the rate-determining steps in the formation of cis- and trans-vinyl-diazomethyl anions were 89.79 and 97.93 kJ·mol⁻¹, respectively. pku.edu.cn

In another example, the deprotonation step in a palladium-catalyzed coupling reaction was analyzed, and the lower energy of one transition state (TS2-cis) was attributed to an agostic interaction between the palladium center and a C-H bond, an interaction that was absent in the alternative transition state (TS2-trans). acs.org Such detailed analyses of transition state structures and energetics are crucial for understanding and predicting the outcomes of chemical reactions.

The regioselectivity of reactions involving unsymmetrical allyl anions is a key aspect that can be predicted through computational modeling. acs.orgnih.gov The delocalized nature of the negative charge in allyl anions means that electrophilic attack can occur at either of the terminal carbon atoms. libretexts.org The preferred site of reaction is often determined by a combination of electronic and steric factors.

For silyl-substituted allyl anions, the position of the silyl group can direct the regioselectivity of the reaction. acs.org In some cases, the reaction occurs at the carbon atom bearing the silyl group (α-attack), while in others, it occurs at the other terminus of the allyl system (γ-attack). The outcome can be influenced by the nature of the electrophile, the solvent, and the counterion. acs.org Computational studies can help to rationalize these observations by calculating the relative energies of the transition states leading to the different regioisomers. researchgate.net For instance, by calculating the transition states for an electrophilic attack on the two non-equivalent carbons of an allylic anion, one can determine which reaction pathway is kinetically favored. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be addressed computationally. acs.org For example, in the synthesis of (E)-β-hydroxyvinyl trimethylsilanes via a silyl-substituted allyl anion, the stereochemical outcome can be rationalized by considering the geometric constraints of the transition state.

Solvation Models and Counterion Effects in Theoretical Studies

The reactivity of ionic species like potassium trimethyl(prop-2-enyl)silane is significantly influenced by the surrounding solvent and the nature of the counterion. Theoretical studies must account for these effects to provide a realistic description of the system's behavior in solution.

Implicit solvation models, such as the Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD), are commonly used to incorporate the effects of the solvent without explicitly modeling individual solvent molecules. github.iofaccts.de These models treat the solvent as a continuous medium with a specific dielectric constant, and they calculate the free energy of solvation, which includes contributions from electrostatic interactions and cavity formation. github.ioacs.org The choice of solvation model and its parameters can have a significant impact on the calculated properties of the solute.

The counterion, in this case, potassium, plays a crucial role in the structure and reactivity of the allyl anion. The nature of the interaction between the anion and the cation (covalent vs. ionic) and the degree of aggregation can influence the regioselectivity of its reactions. For instance, in silyl-substituted pentadienyllithium, a related system, both experimental and theoretical studies have provided insight into its structure, which is influenced by the lithium counterion. acs.org Computational studies on alkali metal-substituted adamantane (B196018) have shown that the nature of the alkali metal (Li, Na, K) affects the electronic and nonlinear optical properties of the molecule, with the potassium-substituted compound exhibiting the highest second-order hyperpolarizability. researchgate.net This suggests that the potassium counterion in potassium trimethyl(prop-2-enyl)silane would have a distinct electronic influence compared to other alkali metals.

Implicit and Explicit Solvation Models

The choice of a solvation model is critical for accurately predicting the behavior of charged species like potassium trimethyl(prop-2-enyl)silane in solution. Solvation models are broadly categorized as implicit or explicit. prace-ri.eu

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant (ε), rather than as individual molecules. prace-ri.eu This approach simplifies calculations significantly. The solute is placed in a cavity within this dielectric continuum, and the solvent's effect is modeled as a reaction field that polarizes the solvent in response to the solute's charge distribution.

Common implicit models include:

Polarizable Continuum Model (PCM): This is a widely used method that creates a solute-shaped cavity in the dielectric.

Conductor-like Screening Model (COSMO): This model is particularly effective for polar and conducting solvents. Quantum-chemical calculations on silylated allyl anions have utilized the COSMO model to predict reaction energetics. nih.gov

Solvent Model based on Density (SMD): An improved universal solvation model.

These models are computationally efficient and are often used to calculate solvation free energies and to optimize geometries in solution. For example, density functional theory (DFT) calculations combined with a Conductor-like Polarizable Continuum Model (CPCM) have been used to study the electronic structure of silylated allyl anions in dichloromethane. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This provides a more detailed and physically realistic picture of the solute's immediate environment, including specific interactions like hydrogen bonding or coordination with the potassium cation. prace-ri.eu For instance, in studies of potassium complexes, the coordination of solvent molecules like tetrahydrofuran (B95107) (THF) or dimethoxyethane (dme) to the potassium ion is explicitly modeled. nih.govresearchgate.net

Explicit models are computationally expensive because of the large number of atoms involved. They are often employed in molecular dynamics simulations to study the dynamic nature of solvent-solute interactions. acs.org The choice between implicit and explicit models depends on the specific research question and available computational resources, with hybrid models sometimes being used to combine the efficiency of implicit methods with the accuracy of explicit ones for the first solvation shell.

Model Type Description Advantages Disadvantages Example Application
Implicit (Continuum) Solvent is treated as a continuous dielectric medium.Computationally efficient; good for thermodynamic properties.Lacks specific solute-solvent interactions (e.g., H-bonds).Calculating solvation free energy using PCM/CPCM. nih.gov
Explicit Individual solvent molecules are included in the simulation.Highly accurate; captures specific interactions and local structure.Computationally very expensive; requires extensive sampling.Molecular dynamics simulations of ion channels in water. nih.gov
Hybrid The first solvation shell is treated explicitly, and the bulk solvent is treated implicitly.Balances accuracy and computational cost.Can be complex to set up.Modeling reactions where specific solvent coordination is key.

Ion Pairing and Aggregation Modeling

In non-polar or weakly polar solvents, ionic species like potassium trimethyl(prop-2-enyl)silane tend to form ion pairs or larger aggregates. Computational modeling is essential for understanding the structure and stability of these species.

Ion Pairing: The interaction between the potassium cation (K+) and the trimethyl(prop-2-enyl)silane anion is primarily electrostatic. Theoretical models can calculate the geometry and binding energy of this ion pair. The nature of the ion pair can range from a "contact ion pair" (CIP), where the ions are in direct contact, to a "solvent-separated ion pair" (SSIP), where one or more solvent molecules are located between the cation and anion. DFT calculations can be used to explore the potential energy surfaces of these different arrangements. For allylic anions, the formation of an "intimate ion pair" can influence stereochemical outcomes in reactions by dictating the direction of electrophilic attack. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions over time. nih.govuni-goettingen.de

For a system like potassium trimethyl(prop-2-enyl)silane, an all-atom MD simulation would typically involve the ion pair, a sufficient number of explicit solvent molecules to create a realistic environment, and potentially other counter-ions. nih.gov The interactions between atoms are described by a "force field," which is a set of empirically derived potential energy functions. nih.gov

Parameter Description Relevance to Potassium Trimethyl(prop-2-enyl)silane
Force Field A set of parameters and equations describing the potential energy of the system (e.g., bond stretching, angle bending, non-bonded interactions).Must accurately describe interactions for organosilicon compounds, hydrocarbons, and the K+ ion.
Time Step The interval at which forces are recalculated and positions are updated (typically femtoseconds).Determines the resolution of the simulation; must be small enough to capture the fastest motions (bond vibrations). nih.gov
Simulation Time The total duration of the simulation (from picoseconds to microseconds).Must be long enough to sample the conformational space and observe the dynamic processes of interest.
Ensemble The set of thermodynamic conditions (e.g., constant temperature, pressure) under which the simulation is run.Chosen to mimic experimental conditions (e.g., NVT or NPT ensemble).

Conformational Dynamics and Fluxionality

The trimethyl(prop-2-enyl)silane anion is not a rigid structure. MD simulations can reveal its conformational dynamics, including the rotation around single bonds and the flexibility of the allylic backbone. nih.govdntb.gov.ua

A key dynamic feature is the rotation around the C-C and C-Si single bonds. Quantum-chemical calculations on related trisilylated allyl anions predict a significant energy barrier for rotation about the C(1)–C(2) bond (ΔG‡ = 30.1 kcal mol⁻¹), indicating that at room temperature, this rotation is slow. nih.gov This restricted rotation can lead to distinct conformations.

The term "fluxionality" refers to dynamic processes that interchange chemically equivalent atoms or groups within a molecule. For the allylic anion, this could involve the effective migration of the double bond and the negative charge, a process intrinsically linked to its resonance delocalization. MD simulations can track the positions of the atoms over time to visualize these fluxional processes and determine their timescales. Studies on other dynamic molecules, like the S6 helix in potassium channels, show how MD simulations can map the conformational space and identify preferred motions, such as hinge-bending, which may be analogous to the flexing of the allylic system. nih.govnih.gov

Solvent Interaction Dynamics

MD simulations are particularly well-suited for studying the dynamic interactions between the potassium trimethyl(prop-2-enyl)silane ion pair and the surrounding solvent molecules. acs.org These simulations can show how solvent molecules arrange themselves around the cation and the anion, the rate at which these solvent molecules exchange with the bulk solvent, and how the solvent mediates the interaction between the two ions.

For instance, simulations can reveal:

Solvation Shell Structure: The number of solvent molecules in the first solvation shell of the K+ ion and their average residence time.

Solvent-Separated vs. Contact Ion Pairs: The dynamic equilibrium between states where the K+ and the anion are in direct contact versus states where they are separated by one or more solvent molecules.

Solvent Reorganization: How the solvent structure reorganizes in response to conformational changes in the anion or the relative movement of the ions.

Simulations of potassium channels have provided detailed insights into the role of individual water molecules and carbonyl groups in coordinating and facilitating the transport of K+ ions, demonstrating the power of MD to elucidate complex solvent and solute dynamics. researchgate.netpitt.edu Similarly, simulations of thiourea (B124793) aggregates in different solvents have shown that THF molecules can actively break down aggregates, a dynamic process that would be difficult to observe by other means. acs.org

Theoretical Insights into Allylic Delocalization and Silyl Anion Character

Theoretical calculations, particularly those based on quantum mechanics, provide fundamental insights into the electronic structure of the trimethyl(prop-2-enyl)silane anion.

Allylic Delocalization: The negative charge in an allyl anion is not localized on a single carbon atom but is delocalized over the three-carbon π-system. libretexts.orgmasterorganicchemistry.comyoutube.com Molecular Orbital (MO) theory explains this phenomenon. The three p-orbitals of the allyl system combine to form three π molecular orbitals (ψ₁, ψ₂, ψ₃). In the allyl anion, with four π-electrons, the bonding (ψ₁) and non-bonding (ψ₂) orbitals are filled. masterorganicchemistry.com

A key finding from MO theory is that the Highest Occupied Molecular Orbital (HOMO), which is ψ₂ for the anion, has a node at the central carbon atom (C2). libretexts.orgmasterorganicchemistry.com This means the electron density of the HOMO, which is crucial for nucleophilic reactions, is concentrated at the two terminal carbons (C1 and C3). libretexts.org This explains the characteristic reactivity of allylic anions at their ends. DFT calculations on substituted allylic anions confirm this, showing the HOMO located primarily on the terminal carbon atoms of the allylic system. rsc.org

Silyl Anion Character: While the primary resonance structures place the negative charge on the carbon atoms of the allyl group, there is also the question of "silyl anion character"—the extent to which the negative charge resides on the silicon atom. Silicon is more electropositive than carbon, so a simple C-Si bond is polarized towards carbon. However, the presence of a formal negative charge on the adjacent carbon (an α-silyl carbanion) leads to stabilization. This "α-effect" involves the interaction of the carbon p-orbital containing the lone pair with the σ* antibonding orbital of the C-Si bond, leading to charge delocalization and stabilization. nih.gov

Historical Development and Future Perspectives in Potassium Trimethyl Prop 2 Enyl Silane Research

Future Directions in Computational and Spectroscopic Characterization

The exploration of potassium trimethyl(prop-2-enyl)silane and its analogs is poised for significant advancement through the application of sophisticated computational and spectroscopic techniques. While dedicated research on this specific potassium salt is nascent, future investigations can draw upon established methodologies and address unanswered questions in the broader field of organosilicon and organometallic chemistry.

Computational Modeling and Theoretical Studies

Future computational work will likely focus on elucidating the intricate details of the structure, bonding, and reactivity of potassium trimethyl(prop-2-enyl)silane. Building upon theoretical studies of other silyl (B83357) anions and allylsilanes, several key areas are ripe for investigation:

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can provide deep insights into the molecular geometry, electron distribution, and the nature of the potassium-silicon interaction. Of particular interest is the degree of ionicity and the potential for charge delocalization within the trimethyl(prop-2-enyl)silanide anion. Theoretical studies on silyl anions have shown that substituent effects can significantly influence geometry and inversion barriers. cdnsciencepub.com Future studies could explore how the allyl group and trimethylsilyl (B98337) substituents modulate the electronic structure compared to simpler silyl anions.

Reaction Mechanisms: Computational modeling will be instrumental in mapping the potential energy surfaces of reactions involving potassium trimethyl(prop-2-enyl)silane. This includes its role in polymerization, nucleophilic additions, and other organic transformations. Ab initio calculations have been successfully used to create predictive models for allylsilane reactivity, and similar approaches can be applied here to understand reaction kinetics and stereochemical outcomes. researchgate.net

Spectroscopic Prediction: A significant future direction lies in the synergy between computational chemistry and spectroscopy. High-level calculations can predict spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions. These theoretical spectra can then be compared with experimental data to confirm structural assignments and provide a more detailed interpretation of the observed spectra. For instance, DFT calculations have been employed to understand the formation of various (SiO)n core rings, which could be relevant in studying the decomposition or side reactions of silyl anions. nih.gov

Computational Focus Area Potential Research Questions Relevant Computational Methods
Structural Elucidation What is the precise K-Si bond distance and coordination environment in different solvents? How does the allyl group influence the silicon center's geometry?DFT, Ab initio calculations (e.g., MP2)
Electronic Structure What is the charge distribution and HOMO-LUMO gap? Is there significant hyperconjugation between the C-Si and C=C bonds?Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory
Reactivity and Mechanisms What are the transition states and activation barriers for reactions with various electrophiles? Can regioselectivity and stereoselectivity be predicted?Transition state theory, Intrinsic Reaction Coordinate (IRC) calculations
Spectroscopic Simulation Can we accurately predict the ¹H, ¹³C, and ²⁹Si NMR spectra? What are the characteristic IR and Raman vibrational modes?GIAO method for NMR, Frequency calculations for IR/Raman

Advanced Spectroscopic Characterization

While basic spectroscopic data for related compounds like allyltrimethylsilane (B147118) exists, a comprehensive spectroscopic characterization of potassium trimethyl(prop-2-enyl)silane using modern techniques is a key future objective.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR spectroscopy will be a cornerstone of future characterization efforts.

²⁹Si NMR: As a less common but highly informative technique, ²⁹Si NMR provides direct insight into the electronic environment of the silicon atom. nih.gov Future studies will focus on obtaining high-resolution ²⁹Si NMR spectra to precisely determine the chemical shift, which is highly sensitive to the nature of the substituents and the interaction with the potassium cation.

¹H and ¹³C NMR: Detailed 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals in the molecule. These assignments are crucial for confirming the structure and purity of the compound.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular structure. Future work should involve:

Detailed Vibrational Mode Analysis: A combination of experimental IR and Raman spectroscopy with DFT calculations can lead to a complete assignment of the vibrational modes. researchgate.net This will help in identifying characteristic bands for the Si-K interaction and the allyl group in this specific chemical environment.

In-situ Monitoring: Time-resolved IR or Raman spectroscopy could be employed to monitor reactions involving potassium trimethyl(prop-2-enyl)silane in real-time, providing valuable kinetic and mechanistic information.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be critical for confirming the molecular weight and elemental composition. Fragmentation analysis can also provide structural information. Advanced techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be necessary to analyze this potentially reactive and salt-like compound.

Spectroscopic Technique Information to be Gained Future Research Focus
²⁹Si NMR Direct probing of the silicon electronic environment.High-resolution spectra in various solvents to study ion-pairing effects.
¹H, ¹³C NMR (1D & 2D) Complete structural assignment and confirmation of connectivity.Elucidation of solution-state structure and dynamics.
Infrared (IR) Spectroscopy Identification of functional groups and vibrational modes. researchgate.netIn-situ reaction monitoring; correlation with theoretical calculations.
Raman Spectroscopy Complementary vibrational data, especially for symmetric vibrations.Characterization of the Si-C and C=C bond vibrations.
Mass Spectrometry Molecular weight confirmation and fragmentation patterns.Development of suitable ionization methods for this reactive species.

By integrating these advanced computational and spectroscopic approaches, a much deeper and more quantitative understanding of the structure, bonding, and reactivity of potassium trimethyl(prop-2-enyl)silane can be achieved, paving the way for its rational application in synthesis and materials science.

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